molecular formula C7H3Cl3O3S B6593387 2-Chloro-5-(chlorosulfonyl)benzoyl chloride CAS No. 547739-66-2

2-Chloro-5-(chlorosulfonyl)benzoyl chloride

Cat. No.: B6593387
CAS No.: 547739-66-2
M. Wt: 273.5 g/mol
InChI Key: ZJIVZMRMIPSRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(chlorosulfonyl)benzoyl chloride is an organic compound with the molecular formula C7H3Cl2O3S. It is a derivative of benzoyl chloride and is characterized by the presence of both chloro and chlorosulfonyl functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chlorosulfonyl)benzoyl chloride typically involves the chlorination of 2-chlorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. Common reagents used in this process include sulfuryl chloride (SO2Cl2) and a catalyst such as aluminum chloride (AlCl3). The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems and continuous monitoring helps in optimizing the reaction conditions and improving the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chlorosulfonyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chlorosulfonyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atoms are susceptible to attack by nucleophiles, leading to the formation of various substituted products. The presence of both chloro and chlorosulfonyl groups enhances its reactivity and allows for selective modifications of target molecules .

Properties

CAS No.

547739-66-2

Molecular Formula

C7H3Cl3O3S

Molecular Weight

273.5 g/mol

IUPAC Name

2-chloro-5-chlorosulfonylbenzoyl chloride

InChI

InChI=1S/C7H3Cl3O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H

InChI Key

ZJIVZMRMIPSRBK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-chloro-5-(chlorosulfonyl)benzoic acid (0.51 g, 2.0 mmol) was added dichloromethane (10 mL), oxalyl chloride (1.5 mL) and one small drop of N,N-dimethylformamide. The mixture was stirred at room temperature for 3 days. The mixture was then concentrated until oxalyl chloride was gone to give 2-chloro-5-(chlorosulfonyl)benzoyl chloride. The residue was used without purification.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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